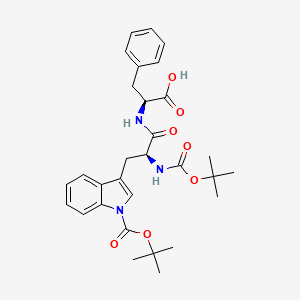![molecular formula C18H12O3 B14195448 1-Methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-11-5](/img/structure/B14195448.png)
1-Methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a heterocyclic compound that features a fused furobenzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-isopropyl-1H-imidazole in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amines from nitro intermediates.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can interact with specific biological targets.
Industry: In the materials science industry, it can be used in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The furobenzopyran ring system can coordinate with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Comparison: Compared to its analogs, 1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one may exhibit different steric and electronic properties due to the methyl and phenyl groups. This can influence its reactivity and interaction with biological targets, making it unique in its class.
Propiedades
Número CAS |
922503-11-5 |
|---|---|
Fórmula molecular |
C18H12O3 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1-methyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C18H12O3/c1-11-15-13-9-5-6-10-14(13)21-18(19)16(15)17(20-11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
YNTXZLZIBLOQSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3OC(=O)C2=C(O1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


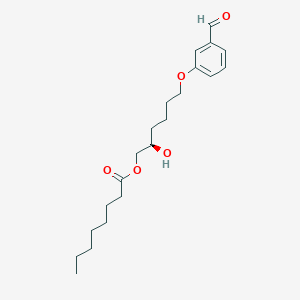
![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
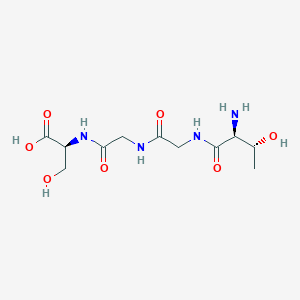
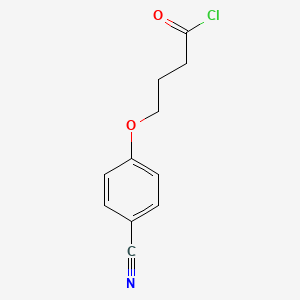
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)


![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
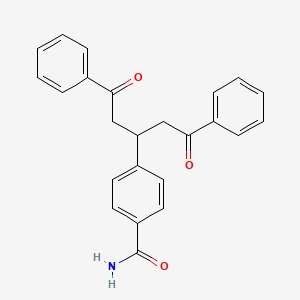
![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
